6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine
Description
Structural Significance in Heterocyclic Chemistry
Imidazo[1,2-a]pyridine is a nitrogen-bridged heterocycle comprising a five-membered imidazole ring fused to a six-membered pyridine ring. This scaffold is renowned for its stability, aromaticity, and capacity to engage in π-π stacking interactions, making it a cornerstone in drug design. The introduction of halogens (bromine and iodine) and a methyl group into this framework enhances its chemical reactivity and biological relevance.
The bromine and iodine atoms at positions 6 and 3 introduce steric bulk and polarizability, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. These halogens also modulate electron density across the ring, influencing nucleophilic and electrophilic substitution patterns. The methyl group at position 8 contributes steric hindrance, potentially shielding reactive sites and directing regioselectivity in subsequent reactions.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₆BrIN₂ |
| Halogen Positions | Bromine (C6), Iodine (C3) |
| Methyl Position | C8 |
| Aromatic System | Fused imidazole-pyridine ring |
| Reactivity Hotspots | C2, C5 (electron-deficient due to halogen withdrawal) |
The compound’s halogenated structure aligns with trends in medicinal chemistry, where halogenation often improves pharmacokinetic properties, such as membrane permeability and metabolic stability.
Positional Isomerism and Electronic Effects of Halogen Substituents
The electronic effects of halogens in aromatic systems are governed by inductive electron withdrawal and resonance electron donation. Bromine and iodine, despite being electronegative, exhibit weak resonance-donating capabilities due to their lone pairs, which can delocalize into the π-system of the ring. This duality creates a unique electronic profile:
- Inductive Effects : Bromine (-I = 0.47) and iodine (-I = 0.39) withdraw electron density via σ-bonds, reducing the ring’s nucleophilicity.
- Resonance Effects : Halogens donate electron density through resonance, stabilizing positive charges at ortho and para positions relative to the substituent.
In this compound, the bromine at C6 exerts a stronger inductive effect than iodine at C3 due to higher electronegativity, rendering C5 and C2 electron-deficient. Conversely, iodine’s larger atomic radius enhances polarizability, facilitating charge transfer interactions in metal-catalyzed reactions.
Table 2: Hammett Substituent Constants (σ) for Halogens
| Substituent | σ_meta | σ_para |
|---|---|---|
| -Br | 0.39 | 0.26 |
| -I | 0.35 | 0.18 |
The positional isomerism of halogens profoundly impacts reactivity. For instance, bromine at C6 directs electrophiles to C2 or C5 via resonance, while iodine at C3 influences conjugation across the imidazole ring, potentially altering binding affinities in biological targets.
Historical Context in Imidazo[1,2-a]pyridine Derivative Development
The imidazo[1,2-a]pyridine scaffold emerged as a pharmacophore in the late 20th century, with early derivatives like zolpidem (a GABAA receptor agonist) demonstrating anxiolytic and sedative properties. The incorporation of halogens marked a strategic shift toward optimizing drug-like properties, as seen in antiviral and anticancer agents.
This compound epitomizes advances in halogenation techniques, such as directed ortho-metalation and transition-metal-catalyzed coupling. These methods enabled precise functionalization of the core scaffold, expanding its utility in fragment-based drug discovery. Recent studies highlight its role as a precursor in synthesizing kinase inhibitors and antimicrobial agents, underscoring its versatility.
Properties
Molecular Formula |
C8H6BrIN2 |
|---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
6-bromo-3-iodo-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrIN2/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,1H3 |
InChI Key |
WHNSLGYHTRIPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2I)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core
A well-documented method for preparing 6-bromoimidazo[1,2-a]pyridine involves the reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution under mild alkaline conditions (e.g., sodium bicarbonate) at 25–55 °C for 2–24 hours. The reaction proceeds via cyclization to form the imidazo ring system with bromine at the 6-position.
| Parameter | Details |
|---|---|
| Starting materials | 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution |
| Alkali base | Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate |
| Solvent | Water, ethanol, methanol, or Virahol |
| Temperature | 25–55 °C |
| Reaction time | 2–24 hours |
| Workup | Concentration, ethyl acetate extraction, drying over Na2SO4, rotary evaporation |
| Purification | Recrystallization from ethyl acetate/hexane (1:1 v/v) |
Yield and purity: Typical yields are around 70–75%, with high purity after recrystallization. The product is an off-white crystalline solid with melting point ~76.5–78.0 °C.
Methylation at the 8-Position
The methyl group at the 8-position can be introduced either by starting from a methyl-substituted aminopyridine or by selective methylation of the imidazo[1,2-a]pyridine ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
| Parameter | Details |
|---|---|
| Starting material | 6-bromo-3-iodoimidazo[1,2-a]pyridine or precursor |
| Methylating agent | Methyl iodide, dimethyl sulfate |
| Base | Potassium carbonate, sodium hydride |
| Solvent | DMF, DMSO, or acetone |
| Temperature | Room temperature to 60 °C |
| Reaction time | Several hours |
| Workup | Aqueous quench, extraction, purification |
- Alternative: Starting from 8-methyl-2-aminopyridine allows direct formation of the methyl-substituted imidazo ring during cyclization.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | 2-amino-5-bromopyridine + monochloroacetaldehyde | Alkali (NaHCO3), EtOH, 25–55 °C, 2–24 h | 6-bromoimidazo[1,2-a]pyridine | 70–75 | Mild conditions, high purity |
| 2 | Electrophilic iodination | 6-bromoimidazo[1,2-a]pyridine | NIS or ICl, acetonitrile, 0–25 °C, 1–4 h | 6-bromo-3-iodoimidazo[1,2-a]pyridine | 60–80 | Requires careful control to avoid side reactions |
| 3 | Methylation | 6-bromo-3-iodoimidazo[1,2-a]pyridine or methylated precursor | Methyl iodide, base, DMF, RT–60 °C, several h | 6-bromo-3-iodo-8-methylimidazo[1,2-a]pyridine | Variable | Alternatively, start from methyl-substituted aminopyridine |
Research Findings and Optimization
Metal-free and green synthesis: Recent studies emphasize metal-free protocols using environmentally benign solvents such as polyethylene glycol (PEG-400) and water mixtures for imidazo[1,2-a]pyridine synthesis, reducing hazardous waste and improving sustainability.
Microwave-assisted synthesis: Microwave irradiation has been reported to accelerate cyclization reactions, reducing reaction times from hours to minutes while maintaining yields and purity.
Catalyst-free halogenation: Some protocols achieve regioselective halogenation without metal catalysts, using N-halosuccinimides under UV light or mild heating, enhancing selectivity and reducing impurities.
Purification techniques: Column chromatography and recrystallization from ethyl acetate/hexane mixtures are standard for isolating pure halogenated imidazo[1,2-a]pyridines. Characterization by NMR and HRMS confirms structure and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Research indicates that compounds in this class can interact with bacterial enzymes and receptors, making them promising candidates for developing new antibiotics targeting resistant infections. Studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate potent activity against both Mycobacterium tuberculosis and other resistant pathogens .
Cancer Research
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and survival .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
Organic Electronics
The compound's unique electronic properties have led to its exploration in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transfer and its photostability are critical factors in these applications .
Synthesis and Derivatives
The synthesis of this compound typically involves halogenation reactions on the parent imidazo compound. The following table summarizes various derivatives and their specific applications:
| Compound Name | Structural Features | Applications |
|---|---|---|
| 6-Bromo-3-methylimidazo[1,2-a]pyridine | Lacks iodine; similar structure | Antimicrobial research |
| 6-Bromo-8-methylimidazo[1,2-a]pyridine | Lacks iodine; different reactivity | Drug development |
| 6-Bromo-3-iodoimidazo[1,2-a]pyridine | Similar halogenation pattern | Cancer research |
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antibacterial Efficacy
A study conducted on the efficacy of this compound against resistant strains of bacteria demonstrated a significant reduction in bacterial load in vitro. The results indicated that the compound could serve as a lead structure for developing new antibiotics .
Case Study 2: Polymer Development
Research involving the integration of this compound into polymer matrices showed improved thermal properties and mechanical strength compared to traditional materials. This advancement opens avenues for its use in high-performance materials .
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activity . The presence of halogen atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyridine core is highly modifiable, with halogenation (Br, Cl, I) and alkyl/aryl substitutions commonly explored. Below is a comparative analysis of key analogues:
Key Observations:
- Iodine’s larger atomic radius may introduce steric hindrance, affecting binding to biological targets compared to bromine or chlorine .
- Methyl vs. Carbaldehyde : The 8-methyl group in the target compound likely increases metabolic stability compared to the 8-carbaldehyde analogue, which is more polar and reactive .
- Nitro Groups : 3-Nitro substituents (e.g., in –2) correlate with antikinetoplastid activity but may reduce solubility due to electron-withdrawing effects .
Physicochemical Property Comparison
Biological Activity
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article summarizes the compound’s biological activity, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural configuration characterized by a fused imidazole and pyridine ring system. The presence of bromine and iodine substituents at the 6th and 3rd positions, respectively, along with a methyl group at the 8th position, contributes to its diverse pharmacological properties. Its molecular formula is , with a molecular weight of approximately 232.94 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activities. This mechanism is critical in understanding how it exerts its pharmacological effects, particularly in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, demonstrate potent activity against multidrug-resistant (MDR) tuberculosis strains. A study reported minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain, showcasing its potential as a therapeutic agent against resistant bacterial infections .
Anticancer Activity
In vitro studies have highlighted the compound's potential anticancer properties. It has shown significant inhibitory effects on various cancer cell lines while maintaining low toxicity levels against normal cells. This selectivity is crucial for developing effective cancer therapies that minimize adverse effects on healthy tissues .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | Bromine at position 6 | Lacks additional halogens |
| 3-Chloroimidazo[1,2-a]pyridine | Chlorine at position 3 | No bromine or iodine |
| 8-Iodoimidazo[1,2-a]pyridine | Iodine at position 8 | Lacks bromine and chlorine |
| 6-Bromo-3-methylimidazo[1,2-a]pyridine | Methyl group instead of chlorine | Different functional group |
This table illustrates how variations in substituents affect the chemical reactivity and biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:
- Antimicrobial Efficacy : A study by Abrahams et al. identified four hit compounds from the imidazo[1,2-a]pyridine class as potent inhibitors against Mtb and M. bovis BCG through high-throughput screening (HTS) approaches. The promising MIC values indicate strong potential for further development as anti-TB agents .
- Cytotoxicity Profiles : In research assessing various imidazo[1,2-a]pyridine derivatives against cancer cell lines (e.g., HCT-116), compounds exhibited varying degrees of cytotoxicity with some demonstrating IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Mechanistic Insights : The interaction of these compounds with specific biological targets has been studied extensively using assays such as AlphaScreen and DSF to evaluate their binding affinities and functional impacts on protein expression related to cancer progression and drug resistance mechanisms .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
